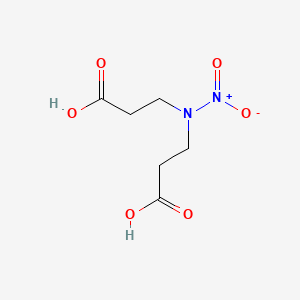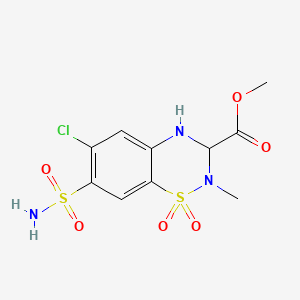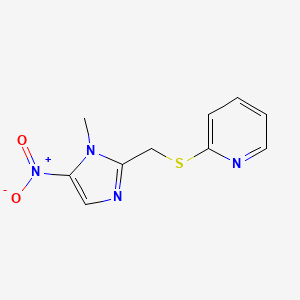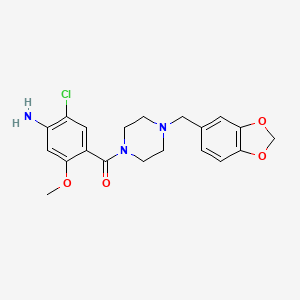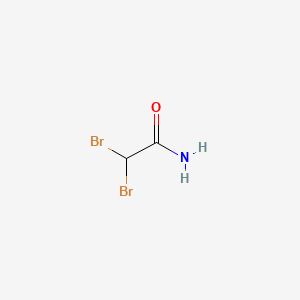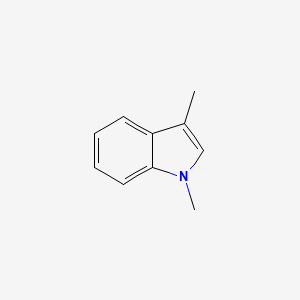
Dichlorohydrotris(triphenylphosphine)rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorohydrotris(triphenylphosphine)rhodium is a coordination complex of rhodium. It is a compound that features rhodium in a +3 oxidation state, coordinated with triphenylphosphane ligands and hydride ions. This compound is known for its applications in catalysis, particularly in hydrogenation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)rhodium can be synthesized through various methods. One common laboratory method involves the reaction of rhodium trichloride with triphenylphosphane in the presence of a hydride source. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorohydrotris(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve the use of phosphine ligands and occur in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species .
Applications De Recherche Scientifique
Dichlorohydrotris(triphenylphosphine)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to unsaturated organic compounds.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Mécanisme D'action
The mechanism by which hydride;rhodium(3+);triphenylphosphane;dichloride exerts its effects involves the coordination of rhodium with triphenylphosphane ligands and hydride ions. The rhodium center acts as a catalytic site, facilitating the transfer of hydrogen atoms to substrates. This process involves the activation of hydrogen molecules and the subsequent transfer of hydrogen atoms to the target molecules, resulting in hydrogenation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Wilkinson’s Catalyst: Chloridotris(triphenylphosphine)rhodium(I) is a well-known hydrogenation catalyst similar to hydride;rhodium(3+);triphenylphosphane;dichloride.
Tris(triphenylphosphine)rhodium carbonyl hydride: Another rhodium-based catalyst used in hydroformylation reactions.
Uniqueness
Dichlorohydrotris(triphenylphosphine)rhodium is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to facilitate hydrogenation reactions under mild conditions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
12124-48-0 |
|---|---|
Formule moléculaire |
C54H46Cl2P3Rh |
Poids moléculaire |
961.7 g/mol |
Nom IUPAC |
hydride;rhodium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/3C18H15P.2ClH.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
Clé InChI |
HHIXJYGNZMLKAH-UHFFFAOYSA-L |
SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
SMILES canonique |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



